1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Overview
Description
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole (CDMB) is a synthetic compound belonging to the class of organic compounds known as benziodoxoles. It is an aromatic heterocyclic compound containing a benzene ring fused to a five-membered oxazole ring. CDMB is a colorless, viscous liquid with a characteristic odor. It is soluble in organic solvents and insoluble in water. CDMB has a wide range of applications in the scientific research field, including synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
1. Electrophilic Trifluoromethylation Reagent
1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole serves as an electrophilic trifluoromethylation reagent. It is used in the preparation of trifluoromethyl transfer agents, playing a significant role in trifluoromethylation reactions (Eisenberger et al., 2012).
2. Chlorination of Arenes and Heterocycles
This compound is effective for the chlorination of nitrogen-containing heterocycles and selected classes of arenes. Its properties, such as ease of preparation and stability in air and moisture, make it suitable for industrial applications (Wang et al., 2016).
3. Ortho-Selective Chlorination
1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole is utilized for the ortho-selective chlorination of various electronically differentiated anilides and sulfonamides under aqueous conditions. Its application demonstrates its versatility as a chlorinating agent (Vinayak et al., 2018).
4. Hypervalent Iodine Reagent for Perfluoroalkylation
This compound is also integral in the synthesis of hypervalent iodine reagents containing a functionalized tetrafluoroethyl group, showing potential applications in chemical biology, particularly in fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).
5. Patterning and Tailoring of Graphene
It has been employed in the patterning and tailoring of graphene. Its decomposition leads to the generation of reactive radicals that attach to graphene, facilitating controlled chlorination, hydroxylation, and trifluoromethylation of graphene (Bao et al., 2021).
properties
IUPAC Name |
1-chloro-3,3-dimethyl-1λ3,2-benziodoxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYOYIIQNKPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500326 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole | |
CAS RN |
69352-04-1 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,3-dimethyl-1,2-benziodoxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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